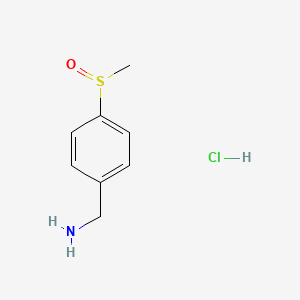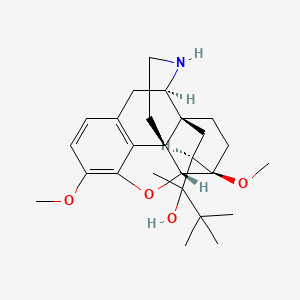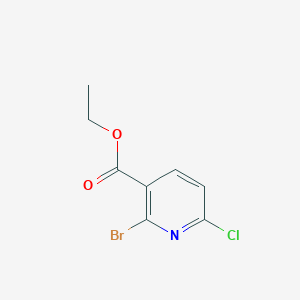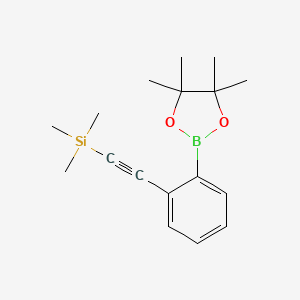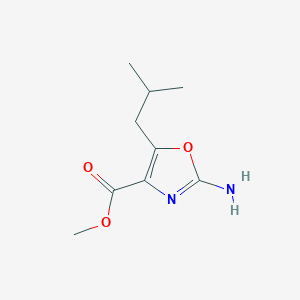
Methyl 2-amino-5-isobutyloxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-5-isobutyloxazole-4-carboxylate” is a chemical compound with the molecular formula C9H14N2O3 . It falls under the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-isobutyloxazole-4-carboxylate” is represented by the formula C9H14N2O3 . It has an average mass of 198.219 Da and a monoisotopic mass of 198.100449 Da .Physical And Chemical Properties Analysis
“Methyl 2-amino-5-isobutyloxazole-4-carboxylate” has a molecular weight of 198.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.properties
CAS RN |
1072944-88-7 |
|---|---|
Product Name |
Methyl 2-amino-5-isobutyloxazole-4-carboxylate |
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 2-amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)4-6-7(8(12)13-3)11-9(10)14-6/h5H,4H2,1-3H3,(H2,10,11) |
InChI Key |
KECSMYUQFANTDW-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C(N=C(O1)N)C(=O)OC |
Canonical SMILES |
CC(C)CC1=C(N=C(O1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



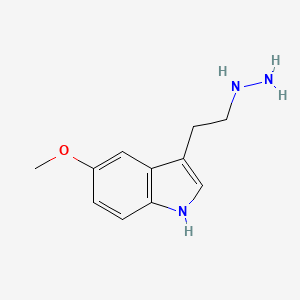

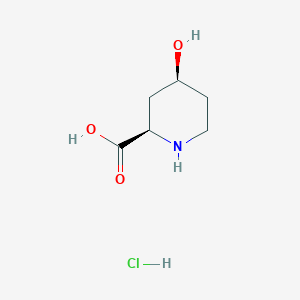

![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)
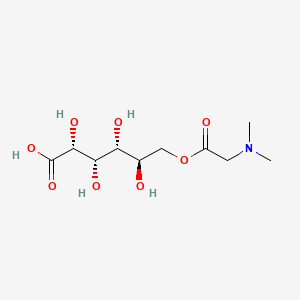
![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)

